2-(7-amino-2-oxo-8H-1,8-naphthyridin-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-amino-2-oxo-8H-1,8-naphthyridin-4-yl)acetic acid is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core with an amino group at the 7th position and an acetic acid moiety at the 4th position. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-amino-2-oxo-8H-1,8-naphthyridin-4-yl)acetic acid can be achieved through several synthetic routes. One common method involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by oxidation and deprotection steps . The reaction conditions typically include the use of selenium dioxide in dioxane for oxidation and hydrochloric acid for deprotection.
Industrial Production Methods
Industrial production of this compound may involve the use of multicomponent reactions (MCRs) to efficiently generate the desired molecular architecture. These reactions can be catalyzed by various reagents, such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . The use of eco-friendly and atom-economical approaches is also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(7-amino-2-oxo-8H-1,8-naphthyridin-4-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Selenium dioxide in dioxane is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides, can be used under basic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted naphthyridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(7-amino-2-oxo-8H-1,8-naphthyridin-4-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly for the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of 2-(7-amino-2-oxo-8H-1,8-naphthyridin-4-yl)acetic acid involves its interaction with various molecular targets and pathways. The amino group at the 7th position can form hydrogen bonds with biological macromolecules, while the acetic acid moiety can participate in ionic interactions. These interactions can disrupt the normal functioning of bacterial enzymes, leading to antibacterial effects. The compound may also inhibit the synthesis of nucleic acids, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-amino-1,8-naphthyridine-7-carboxaldehyde: Similar structure but with an aldehyde group instead of an acetic acid moiety.
2,7-diamino-1,8-naphthyridine: Contains two amino groups at the 2nd and 7th positions.
2-amino-7-hydroxymethyl-1,8-naphthyridine: Contains a hydroxymethyl group at the 7th position instead of an acetic acid moiety.
Uniqueness
2-(7-amino-2-oxo-8H-1,8-naphthyridin-4-yl)acetic acid is unique due to the presence of both an amino group and an acetic acid moiety, which imparts distinct chemical and biological properties. This combination of functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(7-amino-2-oxo-8H-1,8-naphthyridin-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c11-7-2-1-6-5(4-9(15)16)3-8(14)13-10(6)12-7/h1-3H,4H2,(H,15,16)(H3,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRPOFISSCKDFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=O)N=C2NC(=C1)N)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=CC(=O)N=C2NC(=C1)N)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.